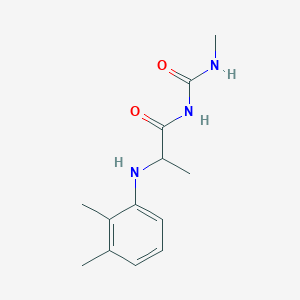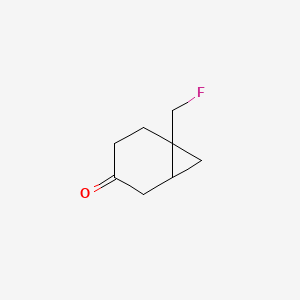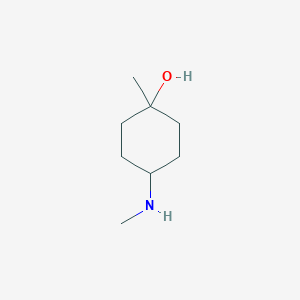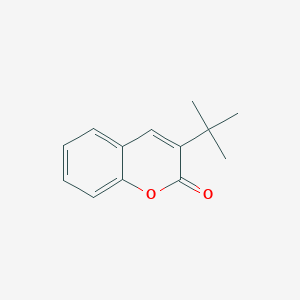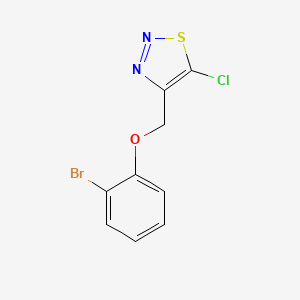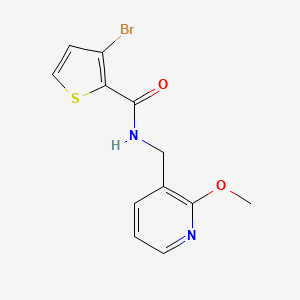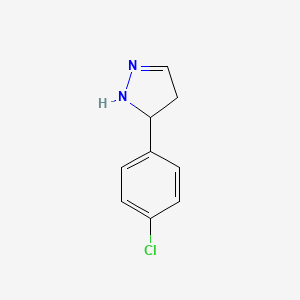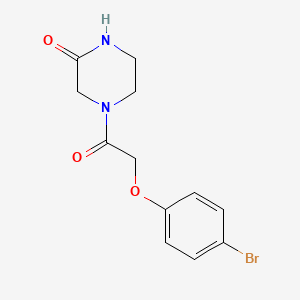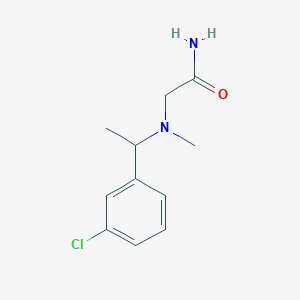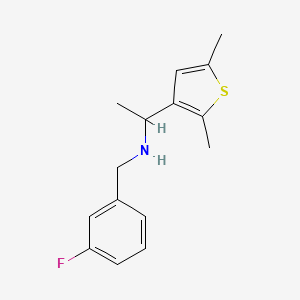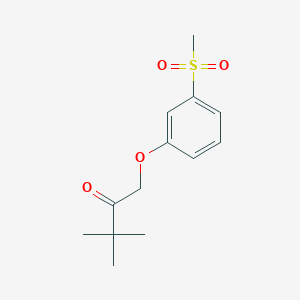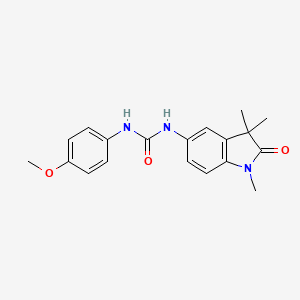
1-(4-methoxyphenyl)-3-(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-3-(1,3,3-trimethyl-2-oxoindolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(1,3,3-trimethyl-2-oxoindolin-5-yl)urea typically involves the reaction of 4-methoxyaniline with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-(4-Methoxyphenyl)-3-(1,3,3-trimethyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the indolinone moiety can be reduced to form a hydroxyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxyphenyl derivatives, while reduction of the carbonyl group may yield alcohol derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-3-(1,3,3-trimethyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-(4-Methoxyphenyl)-3-phenylurea: Lacks the indolinone moiety.
1-(4-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea: Similar structure but different substitution pattern.
1-(4-Methoxyphenyl)-3-(1,3,3-trimethylindolin-5-yl)urea: Lacks the carbonyl group in the indolinone moiety.
Uniqueness
1-(4-Methoxyphenyl)-3-(1,3,3-trimethyl-2-oxoindolin-5-yl)urea is unique due to the presence of both the methoxyphenyl and the indolinone moieties, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
特性
分子式 |
C19H21N3O3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-3-(1,3,3-trimethyl-2-oxoindol-5-yl)urea |
InChI |
InChI=1S/C19H21N3O3/c1-19(2)15-11-13(7-10-16(15)22(3)17(19)23)21-18(24)20-12-5-8-14(25-4)9-6-12/h5-11H,1-4H3,(H2,20,21,24) |
InChIキー |
YRILRBCJLZGTFK-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC)N(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


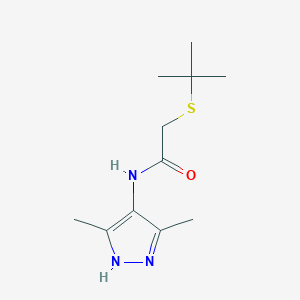
![2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide](/img/structure/B14903297.png)
